2-amino-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)propanoic acid
Overview
Description
- (RS)-AMPA, also known as (±)-AMPA, is a glutamate analogue and a potent excitatory neurotransmitter L-glutamic acid agonist.
- It does not interfere with binding sites for kainic acid or NMDA receptors .
Mechanism of Action
Target of Action
The primary target of AMPA, also known as (R,S)-AMPA or alpha-AMINO-3-HYDROXY-5-METHYL-4-ISOXAZOLEPROPIONIC ACID, is the AMPA receptor . The AMPA receptor is an ionotropic transmembrane receptor for glutamate and predominantly a sodium ion channel that mediates fast synaptic transmission in the central nervous system (CNS) . It is composed of four types of subunits encoded by different genes, designated as GRIA1 (also named GluA1 or GluR1), GRIA2 (also named GluA2 or GluR2), GRIA3 (Also named GluA3 or GluR3), and GRIA4 (also called GluA4 or GluRA-D2), which combine to form tetramers .
Mode of Action
AMPA interacts with its targets, the AMPA receptors, by binding to them, which triggers a change in shape that tugs on the channel, causing it to open and allow ions to flood through the membrane . This interaction results in changes in the conformation of the subunit protein in the plasma membrane .
Biochemical Pathways
The activation of AMPA receptors affects several biochemical pathways. One of the key steps in the process following glutamate binding to NMDARs is the influx of calcium through the NMDA receptors and the resultant activation of Ca2+/calmodulin-dependent protein kinase (CaMKII) . Multiple signal transduction pathways have been shown to regulate AMPAR incorporation into synapses during long-term potentiation (LTP), most notably the pathways controlled by CaMKII, mitogen-activated protein kinase (MAPK), protein kinase C (PKC), and phosphoinositide-3-kinase (PI3K) .
Pharmacokinetics
The pharmacokinetics of AMPA are linear and predictable over the clinically relevant dose range . AMPA is extensively metabolized (90%) in the liver, primarily by cytochrome P450 (CYP) 3A4, to various pharmacologically inactive metabolites . In healthy volunteers, the apparent terminal half-life is approximately 105 hours, whereas the calculated effective half-life is 48 hours . These half-life values allow for once-daily dosing .
Result of Action
The result of AMPA’s action is a long-lasting enhancement of synaptic transmission in hippocampal CA1 neurons . This effect is mediated by a facilitated synaptic delivery of AMPA receptors, which is accompanied by enhanced NMDA receptor-dependent long-term potentiation (LTP) .
Action Environment
The action, efficacy, and stability of AMPA can be influenced by environmental factors. For instance, when deposited in soil, AMPA can be degraded mainly into aminomethylphosphonic acid (AMPA), mostly by microbial action . The half-life of AMPA in soil is even longer than that of glyphosate, suggesting a slower degradation rate and making AMPA more persistent in the environment .
Biochemical Analysis
Biochemical Properties
AMPA receptors are integral to synaptic plasticity, motor coordination, learning, and memory . They are glutamate-activated ion channels that interact with a broad range of peripheral auxiliary proteins. These interactions shape the subcellular localization and signaling properties of the resulting complexes .
Cellular Effects
AMPA has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, AMPA receptors mediate over 90% of the rapid excitatory synaptic transmission in glutamatergic neurons .
Molecular Mechanism
AMPA exerts its effects at the molecular level through several mechanisms. It binds to the AMPA receptor, forming a Pac-man-like connection, where AMPA receptors engulf glutamate . Up to four glutamate molecules can bind to a single AMPA receptor . This connection enables a flood of ions to enter the neuron and activate it .
Temporal Effects in Laboratory Settings
The effects of AMPA change over time in laboratory settings. AMPA receptors are modified by changes in long-term or short-term neuronal activity and rapidly insert or disengage from the postsynaptic membrane . This dynamic feature matches the singular fast timescales of memory retrieval .
Dosage Effects in Animal Models
The effects of AMPA vary with different dosages in animal models. For instance, the therapeutic effects of CX516, an AMPA receptor ligand, have been shown in animal models of intellectual disability at a dose of 5 mg/kg for 5 days .
Metabolic Pathways
AMPA is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . AMPA receptors are composed of four types of subunits, which combine to form tetramers .
Transport and Distribution
AMPA is transported and distributed within cells and tissues in a specific manner. AMPA receptors are exocytosed at multiple locations in neurons such as the soma, dendrites, and directly into the spine . The architecture and composition of the AMPA receptor are dynamic, manifested as the spatial and temporal specificity of subunits distribution .
Subcellular Localization
AMPA has a specific subcellular localization. AMPA receptors are concentrated at the postsynaptic membrane of excitatory synapses where they are highly dynamic, moving in and out of synapses in both a constitutive and an activity-dependent manner . This unique physiological property makes AMPA receptors a key regulatory element of synaptic plasticity .
Preparation Methods
- Synthetic Routes: (RS)-AMPA can be synthesized through various routes, including chemical synthesis and derivatization of glutamic acid.
- Reaction Conditions: Specific synthetic conditions may vary, but common steps involve protecting groups, coupling reactions, and deprotection.
- Industrial Production: While not widely used industrially, research laboratories typically prepare (RS)-AMPA in small quantities.
Chemical Reactions Analysis
- (RS)-AMPA undergoes reactions typical of carboxylic acids and amino acids.
- Common Reagents: These include acid chlorides, amines, and protecting group reagents.
- Major Products: (RS)-AMPA derivatives, such as amides or esters, are formed during derivatization.
Scientific Research Applications
- Chemistry: Used as a model compound for studying glutamate receptors and their ligands.
- Biology: Investigated in neurobiology and synaptic transmission studies.
- Medicine: Potential applications in neurodegenerative diseases and drug development.
- Industry: Limited industrial use due to its research-oriented nature.
Comparison with Similar Compounds
- Unique Features: (RS)-AMPA’s selectivity for L-glutamic acid receptors sets it apart.
- Similar Compounds: Other glutamate analogues include kainic acid, NMDA, and quisqualic acid.
Properties
IUPAC Name |
2-amino-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O4/c1-3-4(6(10)9-13-3)2-5(8)7(11)12/h5H,2,8H2,1H3,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUDAMDVQRQNNHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NO1)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20868301 | |
Record name | (+/-)-alpha-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20868301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77521-29-0 | |
Record name | α-Amino-3-hydroxy-5-methylisoxazole-4-propionic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77521-29-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | AMPA, D,L- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077521290 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (+/-)-alpha-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20868301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AMPA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J090588E6X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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